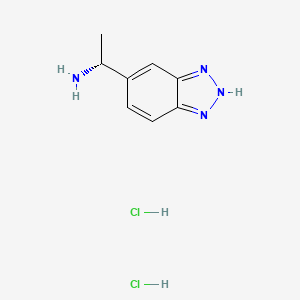![molecular formula C10H16Cl2N2O2 B13453206 1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B13453206.png)
1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a pyridine ring substituted with an oxolan-3-yloxy group and a methanamine moiety
Méthodes De Préparation
The synthesis of 1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride typically involves several steps:
Synthetic Routes: The preparation begins with the formation of the oxolan-3-yloxy group, which is then attached to the pyridine ring. This is followed by the introduction of the methanamine group. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes and the use of automated systems to optimize production efficiency and consistency.
Analyse Des Réactions Chimiques
1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may have different properties and applications.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The methanamine group can participate in substitution reactions, leading to the formation of derivatives with modified properties.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a range of derivatives with different functional groups.
Applications De Recherche Scientifique
1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in medicinal chemistry, the compound may modulate signaling pathways involved in cell growth and differentiation.
Comparaison Avec Des Composés Similaires
1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as [2-(Pyridin-3-yl)oxazol-4-yl]methanamine hydrochloride and [2-(oxolan-3-yloxy)pyridin-4-yl]methanamine share structural similarities but differ in specific functional groups and properties.
Uniqueness: The presence of the oxolan-3-yloxy group and the methanamine moiety in this compound gives it unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H16Cl2N2O2 |
|---|---|
Poids moléculaire |
267.15 g/mol |
Nom IUPAC |
[2-(oxolan-3-yloxy)pyridin-4-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C10H14N2O2.2ClH/c11-6-8-1-3-12-10(5-8)14-9-2-4-13-7-9;;/h1,3,5,9H,2,4,6-7,11H2;2*1H |
Clé InChI |
GCWGRCVMJJIVGX-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1OC2=NC=CC(=C2)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


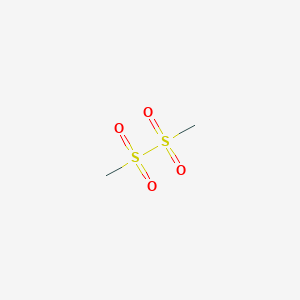

![6-Azaspiro[3.5]nonan-1-one](/img/structure/B13453149.png)
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine](/img/structure/B13453158.png)
![Tert-butyl [(3-aminopyridin-4-yl)methyl]carbamate](/img/structure/B13453171.png)

![Imidazo[1,2-b]pyridazin-3-ylboronic acid](/img/structure/B13453180.png)
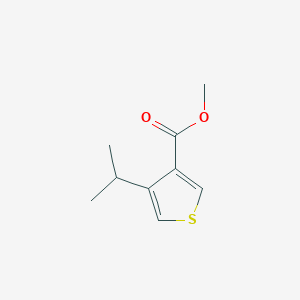
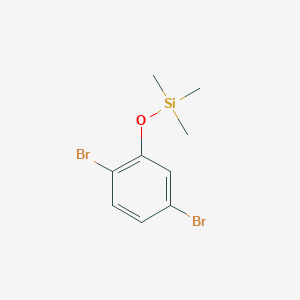
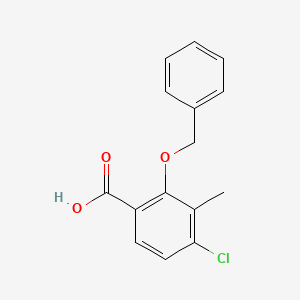

![(2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride](/img/structure/B13453201.png)

